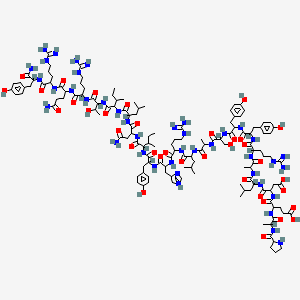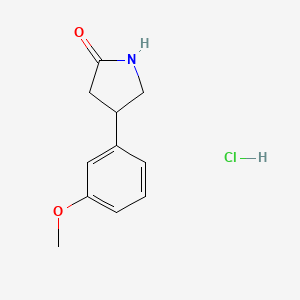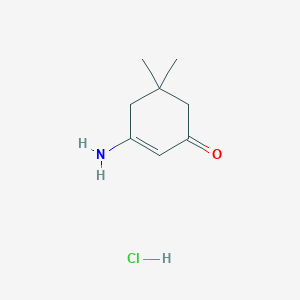
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride is a compound that features a pyrrolidine ring, a thiadiazole ring, and a phenyl group
Preparation Methods
The synthesis of N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the thiadiazole and phenyl groups. One common synthetic route includes the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Scientific Research Applications
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its use, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride can be compared with other compounds that feature similar structural motifs, such as:
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and may have similar biological activities.
Thiadiazole derivatives: Compounds with the thiadiazole ring can also exhibit similar chemical reactivity and applications.
Phenyl-substituted compounds: The presence of the phenyl group can influence the compound’s properties and interactions.
This compound’s uniqueness lies in its combination of these three structural elements, which can lead to distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15ClN4OS |
|---|---|
Molecular Weight |
310.80 g/mol |
IUPAC Name |
N-(4-phenylthiadiazol-5-yl)pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C13H14N4OS.ClH/c18-12(10-7-4-8-14-10)15-13-11(16-17-19-13)9-5-2-1-3-6-9;/h1-3,5-6,10,14H,4,7-8H2,(H,15,18);1H |
InChI Key |
NGBVAHRTTWFEBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=C(N=NS2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[2-(3,5-difluorophenyl)propanoyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide](/img/structure/B14785889.png)
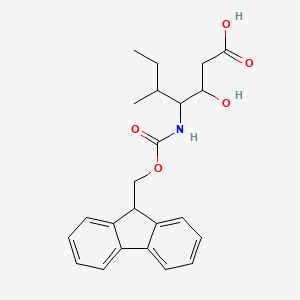
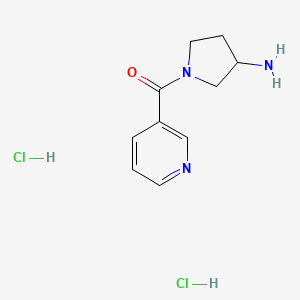
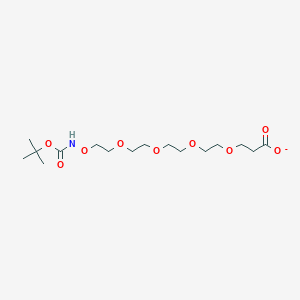

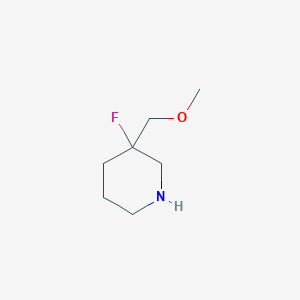
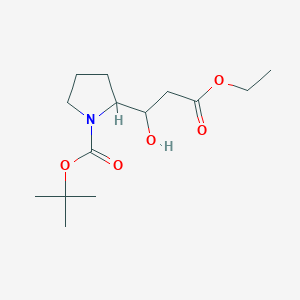

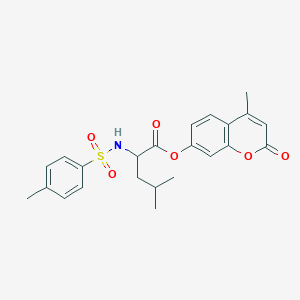
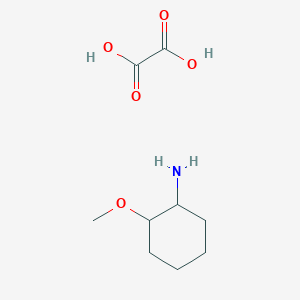
![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)
